(2-羟乙基)-β-环糊精

描述

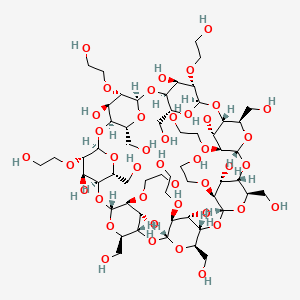

(2-Hydroxyethyl)-β-cyclodextrin is a cyclic oligosaccharide composed of seven glucose units linked together. It belongs to the cyclodextrin family, which includes α-cyclodextrin, β-cyclodextrin, and γ-cyclodextrin. HEBCD has a hydrophilic outer surface and a hydrophobic cavity, making it an excellent host molecule for encapsulating hydrophobic guest molecules. Due to its unique structure, HEBCD finds applications in various fields, including pharmaceuticals, food, and cosmetics.

Synthesis Analysis

HEBCD can be synthesized through enzymatic or chemical methods. One common chemical approach involves the reaction of β-cyclodextrin with ethylene oxide, resulting in the addition of a hydroxyethyl group to the glucose units. The reaction occurs under alkaline conditions and yields HEBCD.

Molecular Structure Analysis

HEBCD’s molecular structure consists of a central cavity formed by the glucose units, with a hydroxyethyl group attached to one of the glucose rings. The hydrophobic interior of the cavity allows it to encapsulate lipophilic compounds, while the hydrophilic exterior facilitates solubility in water.

Chemical Reactions Analysis

HEBCD participates in various chemical reactions:

- Inclusion Complex Formation : HEBCD forms inclusion complexes with hydrophobic guest molecules, enhancing their solubility and stability.

- Host-Guest Interactions : It can encapsulate drugs, flavors, and fragrances, improving their bioavailability and controlled release.

- Chemical Modification : HEBCD can undergo derivatization to modify its properties, such as introducing functional groups for specific applications.

Physical And Chemical Properties Analysis

- Solubility : HEBCD is water-soluble due to its hydrophilic exterior.

- Melting Point : It typically melts around 200°C.

- Stability : HEBCD is stable under normal conditions but may degrade under extreme pH or temperature.

科学研究应用

细胞内吞作用和效应

研究还集中于环糊精如(2-羟丙基)-β-环糊精 (HPBCD)的内吞作用及其对细胞途径的影响。对 HeLa 细胞的研究表明,这些环糊精衍生物进入细胞并影响细胞功能,如 NF-κB 通路诱导、自噬和溶酶体形成。这些研究对于理解环糊精的细胞内效应及其潜在治疗应用至关重要 (Rusznyák 等人,2022)。

理化性质和络合物形成

环糊精的结构和理化性质极大地促进了它们在科学研究中的应用。它们独特的分子结构使它们能够与药物分子相互作用形成包合物,提供各种优势,如增强的药物水溶性、稳定性和生物利用度。环糊精还因其防止药物相互作用和最大程度地减少不愉快的味道和气味等感官刺激而闻名。了解络合物形成中涉及的力和形成的络合物类型对于在药物制剂中利用环糊精至关重要 (Jambhekar & Breen, 2016)。

药物递送系统

环糊精是药物技术中用途广泛的辅助剂,对于配制广泛的药物递送装置至关重要。它们可以与药物和大分子形成超分子结构,不仅可以用作药物增溶剂,还可以用作真正的递送系统。这包括从宏观到纳米颗粒级规模的固体和半固体药物递送系统中的应用 (Otero-Espinar 等人,2010)。

安全和危害

- Toxicity : HEBCD is generally considered safe for use in pharmaceuticals and food. However, individual sensitivities may vary.

- Allergenicity : Rare cases of allergic reactions have been reported.

- Environmental Impact : HEBCD is biodegradable and poses minimal environmental risk.

未来方向

Research on HEBCD continues to explore its applications in drug delivery, food preservation, and nanotechnology. Future studies may focus on optimizing its synthesis, understanding its interactions with biological systems, and developing novel formulations.

属性

IUPAC Name |

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37S,38R,39S,40R,41S,42R,43S,44R,45S,46R,47S,48R,49S)-37,39,41,43,45,47,49-heptakis(2-hydroxyethoxy)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H98O42/c57-1-8-78-43-29(71)36-22(15-64)85-50(43)92-37-23(16-65)86-52(44(30(37)72)79-9-2-58)94-39-25(18-67)88-54(46(32(39)74)81-11-4-60)96-41-27(20-69)90-56(48(34(41)76)83-13-6-62)98-42-28(21-70)91-55(49(35(42)77)84-14-7-63)97-40-26(19-68)89-53(47(33(40)75)82-12-5-61)95-38-24(17-66)87-51(93-36)45(31(38)73)80-10-3-59/h22-77H,1-21H2/t22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43+,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,54-,55-,56-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCWPQSDFNIFUPO-VDQKLNDWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC1C(C2C(OC1OC3C(OC(C(C3O)OCCO)OC4C(OC(C(C4O)OCCO)OC5C(OC(C(C5O)OCCO)OC6C(OC(C(C6O)OCCO)OC7C(OC(C(C7O)OCCO)OC8C(OC(O2)C(C8O)OCCO)CO)CO)CO)CO)CO)CO)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CO[C@H]1[C@@H]([C@H]2[C@H](O[C@@H]1O[C@@H]3[C@H](O[C@@H]([C@H]([C@@H]3O)OCCO)O[C@@H]4[C@H](O[C@@H]([C@H]([C@@H]4O)OCCO)O[C@@H]5[C@H](O[C@@H]([C@H]([C@@H]5O)OCCO)O[C@@H]6[C@H](O[C@@H]([C@H]([C@@H]6O)OCCO)O[C@@H]7[C@H](O[C@@H]([C@H]([C@@H]7O)OCCO)O[C@@H]8[C@H](O[C@H](O2)[C@H]([C@@H]8O)OCCO)CO)CO)CO)CO)CO)CO)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H98O42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1443.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Hydroxyethyl)-b-cyclodextrin | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropyl}methanamine](/img/structure/B1458171.png)

![1,7-Diaza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester oxalate](/img/structure/B1458185.png)

![N,3-bis(3-fluorophenyl)-5-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B1458187.png)